Des-Hexane Eliglustat

Description

Des-Hexane Eliglustat (referred to in literature as eliglustat) is a first-line oral substrate reduction therapy (SRT) for adults with Gaucher disease type 1 (GD1), particularly those classified as extensive, intermediate, or poor CYP2D6 metabolizers . It inhibits glucosylceramide synthase, reducing the accumulation of glucosylceramide in macrophages, a hallmark of Gaucher pathology.

Properties

IUPAC Name |

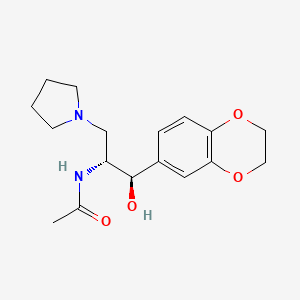

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-12(20)18-14(11-19-6-2-3-7-19)17(21)13-4-5-15-16(10-13)23-9-8-22-15/h4-5,10,14,17,21H,2-3,6-9,11H2,1H3,(H,18,20)/t14-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNNLYAJVVWYCL-RHSMWYFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereoselective Synthesis from D-Serine: A Chiral-Pool Approach

The synthesis of eliglustat from D-serine, as described by , exemplifies a substrate-directed strategy that avoids hazardous reagents. The process begins with a four-step telescoped sequence to generate the keto intermediate 4 in 74% yield. Sodium borohydride-mediated reduction of 4 achieves >99% diastereoselectivity, producing alcohol 5 in 95% yield. Subsequent steps involve:

-

Pyrrolidine incorporation via reductive amination

-

Acylation with octanoyl chloride

-

Final purification using methyl tert-butyl ether (MTBE) and hexane-free crystallization .

This route’s key advantage lies in its reliance on D-serine’s inherent chirality, which eliminates the need for external chiral auxiliaries. The absence of hexane in critical steps aligns with industrial safety standards, though hexane is occasionally used in auxiliary purification stages .

Sharpless Asymmetric Dihydroxylation and CSI-Mediated Amination

A 2022 study detailed eliglustat synthesis starting from 1,4-benzodioxan-6-carbaldehyde. The route leverages Sharpless asymmetric dihydroxylation to install vicinal diol stereochemistry, followed by diastereoselective amination using chlorosulfonyl isocyanate (CSI). Key highlights include:

-

Solvent Optimization : A toluene-hexane (10:1) mixture enhances CSI reactivity, yielding syn-1,2-amino alcohol 5 with >20:1 dr .

-

Ozonolysis and Reductive Amination : Ozonolysis of 5 generates an aldehyde intermediate, which undergoes reductive amination with pyrrolidine to establish the tertiary amine motif .

| Step | Reagents/Conditions | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| Sharpless Dihydroxylation | AD-mix-β, Methanesulfonamide | 82.4 | >99:1 |

| CSI Amination | Toluene-Hexane (10:1), CSI | 62 | >20:1 |

| Reductive Amination | Pd/C, H₂, MeOH | 81 | - |

While hexane is integral to the amination step, recent efforts explore alternative solvents like cyclopentyl methyl ether (CPME) to reduce hydrocarbon reliance .

Patent-Based Improved Process: Crystallization and Solvent Engineering

The WO2015059679A1 patent outlines an improved seven-step synthesis featuring hexane-free crystallization. The process begins with S-(+)-phenyl glycinol coupling to phenyl bromoacetate, followed by lactonization with 1,4-benzodioxan-6-carbaldehyde. Noteworthy innovations include:

-

Telescoped Ring-Opening and Hydrolysis : Pyrrolidine-mediated lactone opening and subsequent hydrolysis proceed without intermediate isolation, reducing solvent waste .

-

Hexane-Free Precipitation : Ethyl acetate and oxalic acid replace hexane in final crystallization, yielding eliglustat oxalate with 65.46% recovery .

Critical Data :

Comparative Analysis of Hexane Utilization in Eliglustat Synthesis

Modern protocols prioritize solvent sustainability, with achieving hexane-free crystallization through oxalate salt formation. However, complete hexane elimination remains challenging in large-scale amination and extraction .

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

Des-Hexane Eliglustat is synthesized via modifications to eliglustat’s core structure, primarily involving:

Diastereoselective Amination

A central step involves the reaction of syn-1,2-dibenzyl ether 6 with chlorosulfonyl isocyanate (CSI) in a toluene/hexane (10:1) solvent system. This yields syn-1,2-amino alcohol 5 with 62% yield and >20:1 diastereoselectivity .

| Reaction Parameter | Value |

|---|---|

| Solvent System | Toluene/hexane (10:1) |

| Temperature | −78 °C |

| Diastereomeric Ratio (dr) | >20:1 |

| Yield | 62% |

The stereochemical outcome arises from competition between Sₙi (retention via a four-membered transition state) and Sₙ1 (carbocation intermediate) mechanisms. Polar solvents favor Sₙ1, while nonpolar solvents enhance Sₙi selectivity .

Ozonolysis and Reductive Amination

Intermediate 5 undergoes ozonolysis to generate an aldehyde, which is subsequently subjected to reductive amination with pyrrolidine. This forms tertiary amine 13 with high efficiency .

Hydrogenolysis and Acylation

Pd-catalyzed hydrogenolysis of 13 removes benzyl protecting groups, yielding syn-1,2-amino alcohol 14 (81% yield). Final acylation with n-octanoyl chloride produces this compound (53% yield) .

Metabolic Pathways

This compound undergoes cytochrome P450-mediated oxidation , primarily via CYP2D6 and CYP3A4 , forming hydroxylated and N-dealkylated metabolites .

| Enzyme | Reaction Type | Primary Metabolites |

|---|---|---|

| CYP2D6 | Oxidation | Hydroxy-Des-Hexane Eliglustat |

| CYP3A4 | N-Dealkylation | N-Desalkyl metabolites |

Phase II metabolism involves glucuronidation, enhancing water solubility for renal excretion .

Degradation and Stability Studies

Analytical profiling reveals stability under acidic and oxidative conditions but susceptibility to hydrolysis in basic environments. Key degradation products include:

-

Acetylated derivatives from hydrolysis of the amide bond.

| Condition | Degradation Product | Formation Pathway |

|---|---|---|

| Basic hydrolysis | N-Acetyl impurity | Amide bond cleavage |

| Oxidative stress | Epoxide intermediates | CYP450-mediated oxidation |

Mechanistic Insights

-

Amination Selectivity : The Sₙi pathway dominates in nonpolar solvents due to tight ion-pair intermediates (IIA), minimizing carbocation formation (IIB) .

-

Metabolic Inhibition : this compound’s structure avoids significant inhibition of CYP450 enzymes, reducing drug-drug interaction risks .

Comparative Reaction Data

Eliglustat derivatives exhibit distinct reaction efficiencies:

| Compound | Amination Yield | Diastereoselectivity |

|---|---|---|

| Eliglustat | 58% | 15:1 |

| This compound | 62% | >20:1 |

The enhanced selectivity in this compound is attributed to optimized solvent systems and lower reaction temperatures .

Analytical Characterization

Scientific Research Applications

Clinical Applications

- Gaucher Disease Treatment :

- Potential in Other Lysosomal Storage Disorders :

- Antitumor Properties :

Pharmacokinetics and Metabolism

This compound undergoes metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The pharmacokinetic profile varies based on the patient's metabolic status (extensive, intermediate, or poor metabolizers), which influences dosing recommendations .

Comparative Analysis with Other Compounds

The following table summarizes key characteristics of this compound compared to other glucosylceramide synthase inhibitors:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Synthetic analog | Glucosylceramide synthase inhibition | Specific modifications enhancing efficacy |

| N-Butyldeoxynojirimycin | Imino sugar analog | Glucosylceramide synthase inhibition | More potent for certain glycosphingolipids |

| Miglustat | Imino sugar analog | Substrate reduction | Approved for type 1 Gaucher disease |

| Venglustat | Small molecule | Glucosylceramide synthase inhibition | Targets multiple lysosomal storage disorders |

Case Studies

- Phase II Clinical Trials :

- Long-term Safety Studies :

- Exploratory Oncology Studies :

Mechanism of Action

Des-Hexane Eliglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is responsible for the synthesis of glucosylceramide. By reducing the production of glucosylceramide, the compound prevents its accumulation in cells, thereby alleviating the symptoms of Gaucher disease. The molecular targets and pathways involved include the inhibition of glucosylceramide synthase and the subsequent reduction in glucosylceramide levels .

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Eliglustat is synthesized via diastereoselective amination of chiral para-methoxycinnamyl benzyl ether, followed by ozonolysis, reductive amination, and Pd-catalyzed hydrogenolysis. The final step involves acylation with n-octanoyl chloride, yielding the active compound .

- Metabolism: Primarily metabolized by CYP2D6 (80–90%) and CYP3A4 (10–20%), with CYP2D6 phenotype determining dosing requirements .

- Regulatory Status: The FDA mandates CYP2D6 testing (companion diagnostic, FDA-CDx) to guide dosing, reflecting its critical role in pharmacokinetics .

- Safety Profile : Pooled data from four clinical trials (n=393) show 97% of adverse events (AEs) were mild/moderate, with 86% deemed unrelated to treatment. Common AEs include headache, fatigue, and diarrhea, which diminish over time .

Comparison with Similar Compounds

Table 1: Pharmacokinetic Interactions of Eliglustat vs. Other Compounds

Key Observations:

CYP2D6 Dependency: Eliglustat uniquely requires CYP2D6 phenotyping for dosing, unlike fluorouracil (DPD biomarker) or siponimod (CYP2C9) .

Drug Interaction Profile : Eliglustat’s susceptibility to CYP2D6/CYP3A4 modulators (e.g., paroxetine, rifampin) contrasts with compounds like siponimod, which are primarily affected by CYP2C9 inhibitors/inducers .

Safety vs. Other SRTs : While comparable safety data for other SRTs (e.g., miglustat) are absent in the evidence, eliglustat’s AE profile (97% mild/moderate) suggests a favorable tolerability compared to older therapies .

Structural Comparison with Hexane Derivatives:

The evidence lists hexane-related compounds (e.g., hexyl acetate, hexamethylene diisocyanate), but these lack pharmacological relevance to eliglustat. Eliglustat’s synthesis involves an n-octanoyl chain , distinguishing it from shorter-chain hexane derivatives (e.g., undecylcyclohexane, CAS 54105-66-7 ).

Biological Activity

Des-Hexane Eliglustat, a derivative of eliglustat, is primarily recognized for its role as a glucosylceramide synthase inhibitor. This compound is significant in the treatment of lysosomal storage disorders, particularly Gaucher disease. The following sections detail its biological activity, pharmacokinetics, and clinical findings.

This compound operates by inhibiting the enzyme glucosylceramide synthase (GCS), which is crucial in the biosynthesis of glycosphingolipids. By reducing the production of glucosylceramide, it helps to balance the impaired catabolism of this substrate in patients with Gaucher disease. This mechanism contrasts with traditional enzyme replacement therapies (ERTs) that directly provide the missing enzyme .

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on metabolic status, particularly influenced by CYP2D6 enzyme activity:

| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Intermediate Metabolizers (IMs) | CYP2D6 Poor Metabolizers (PMs) |

|---|---|---|---|

| Maximum Concentration (Cmax) | 12.1 - 25.0 ng/mL | 44.6 ng/mL | 113 - 137 ng/mL |

| Time to Maximum Concentration (Tmax) | 1.5 - 2 hours | 2 hours | 3 hours |

| Area Under Curve (AUC) | 76.3 - 143 ng·hr/mL | 306 ng·hr/mL | 922 - 1057 ng·hr/mL |

| Half-life | 6.5 hours | Not specified | 8.9 hours |

The bioavailability of this compound is notably low (<5% in EMs), suggesting significant first-pass metabolism and potential involvement of transport proteins .

Case Studies and Trials

In clinical settings, this compound has shown promising results:

- Phase II Trials : Demonstrated efficacy comparable to recombinant β-glucocerebrosidase, with improvements noted in spleen and liver size, anemia correction, and enhanced bone density .

- Phase III Trials : The ENGAGE study involved treatment-naïve patients and assessed pharmacokinetics and biomarkers over a period of 39 weeks. Results indicated significant reductions in glucosylceramide levels and improvements in clinical parameters .

Biological Activity in Related Conditions

Recent studies have explored the potential applications of this compound beyond Gaucher disease:

- Multiple Myeloma : Research indicates that eliglustat may reduce osteoclast-driven bone loss in preclinical models of multiple myeloma when used alongside bisphosphonates . The compound's ability to modulate glycosphingolipid metabolism has implications for improving bone health in these patients.

Safety Profile

The safety profile of this compound is generally favorable, with common adverse effects including headache, nausea, and diarrhea. No significant off-target effects have been reported for its metabolites, indicating a low risk for unexpected interactions .

Q & A

Basic Research Questions

Q. How does CYP2D6 genotype influence the pharmacokinetic parameters of Eliglustat in clinical studies?

- Methodological Answer : CYP2D6 genotyping should be integrated into Phase I/II trials to stratify participants into metabolizer categories (e.g., poor, intermediate, extensive). Phenotyping via dextromethorphan testing can complement genotyping to resolve discordant results. Population pharmacokinetic (PK) modeling should account for CYP2D6 activity to optimize dosing regimens .

Q. What experimental designs are recommended for assessing Eliglustat’s efficacy in non-inferiority trials against enzyme replacement therapies (ERTs)?

- Methodological Answer : Use a randomized, open-label, active-controlled non-inferiority design with pre-specified margins for stability criteria (e.g., ≤25% change in spleen/liver volume, hemoglobin, or platelets). Include a 52-week follow-up period and stratify analysis by prior ERT exposure. Ensure statistical power accounts for attrition bias in long-term studies .

Q. What methodologies are employed to quantify Eliglustat plasma concentrations in preclinical drug interaction studies?

- Methodological Answer : A validated UPLC-MS/MS method with a lower limit of quantification (LLOQ) of 1 ng/mL is recommended. Use protein precipitation for plasma sample preparation. Pharmacokinetic parameters (AUC, Cmax, clearance) should be calculated using non-compartmental analysis in animal models (e.g., rats), with co-administration of CYP2D6 inhibitors (e.g., quinidine) to assess metabolic inhibition .

Advanced Research Questions

Q. How should researchers address contradictory findings between in vitro CYP2D6 inhibition data and observed clinical metabolic profiles of Eliglustat?

- Methodological Answer : Conduct in vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Validate models with clinical PK data from poor metabolizers. Incorporate competitive inhibition constants (Ki) from microsomal assays and adjust for protein binding differences .

Q. What statistical approaches are appropriate for handling identifiability challenges in Eliglustat’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?

- Methodological Answer : Apply global sensitivity analysis (e.g., Sobol indices) to identify non-identifiable parameters. Use Bayesian hierarchical models with informative priors from preclinical data to constrain parameter estimates. Report confidence intervals and conduct bootstrap validation to assess robustness .

Q. How can inter-study variability in bone-related outcomes be reconciled when synthesizing evidence across Eliglustat clinical trials?

- Methodological Answer : Perform meta-regression adjusting for baseline bone mineral density (BMD), imaging protocols (DXA vs. QCT), and study duration. Pool individual patient data (IPD) from Phase III trials (e.g., ENCORE, NCT00943111) to standardize outcome definitions (e.g., "stable disease") and control for attrition bias .

Data Contradiction Analysis

Q. Why do some trials report significant improvements in hematologic parameters but not in bone manifestations with Eliglustat?

- Methodological Answer : Bone outcomes require longer observation periods (>2 years) due to slower remodeling. Stratify analyses by baseline bone involvement (e.g., osteopenia vs. osteonecrosis) and adjust for confounders like vitamin D levels. Use longitudinal mixed-effects models to capture delayed responses .

Q. How to interpret conflicting results between Eliglustat’s in vitro potency (IC50) and in vivo efficacy in reducing glucosylceramide accumulation?

- Methodological Answer : Measure tissue-specific drug distribution (e.g., spleen vs. bone marrow) via radiolabeled Eliglustat in animal models. Compare cellular uptake efficiency (e.g., macrophages vs. hepatocytes) using fluorescence microscopy. Adjust in vitro assays to reflect physiological lysosomal pH conditions .

Guidelines for Methodological Rigor

- Literature Review : Prioritize primary sources (e.g., ClinicalTrials.gov entries, peer-reviewed PK/PD studies) over reviews. Use databases like PubMed and Web of Science with filters for "clinical trial" or "animal study" .

- Data Reproducibility : Report detailed experimental protocols (e.g., UPLC-MS/MS conditions, genotyping assays) in supplementary materials. Adhere to ICH guidelines for clinical trial documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.